molecular formula C12H9NO B11909955 4-(5-Methylfuran-2-yl)benzonitrile

4-(5-Methylfuran-2-yl)benzonitrile

Cat. No.: B11909955
M. Wt: 183.21 g/mol
InChI Key: WGLUWICPTGDSHJ-UHFFFAOYSA-N
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Description

4-(5-Methylfuran-2-yl)benzonitrile is an organic compound with the molecular formula C12H9NO It features a benzonitrile group attached to a 5-methylfuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methylfuran-2-yl)benzonitrile typically involves the reaction of 2-Methylfuran with 4-Bromobenzonitrile . The reaction is carried out under specific conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(5-Methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methyl group on the furan ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a catalyst like palladium on carbon (Pd/C).

    Substitution: Bases like sodium hydride (NaH) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of 4-(5-Carboxyfuran-2-yl)benzonitrile.

    Reduction: Formation of 4-(5-Methylfuran-2-yl)benzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Methylfuran-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Methylfuran-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s furan ring and nitrile group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methylfuran-2-yl)benzonitrile is unique due to its specific combination of a furan ring and a benzonitrile group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)benzonitrile

InChI

InChI=1S/C12H9NO/c1-9-2-7-12(14-9)11-5-3-10(8-13)4-6-11/h2-7H,1H3

InChI Key

WGLUWICPTGDSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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